molecular formula C20H15BrN2O5S B11557464 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate

Cat. No.: B11557464
M. Wt: 475.3 g/mol
InChI Key: IVAXHHKHQYMAAQ-LPYMAVHISA-N
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Description

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a bromobenzenesulfonate group

Preparation Methods

The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the hydrazone linkage through the reaction of 2-hydroxybenzoyl hydrazine with an aldehyde or ketone. This is followed by the introduction of the bromobenzenesulfonate group through a substitution reaction. The reaction conditions usually require a solvent such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The bromobenzenesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and sulfonates.

    Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. The bromobenzenesulfonate group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds include other hydrazones and sulfonates, such as:

  • 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzenesulfonate
  • 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzenesulfonate

Compared to these compounds, 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties.

Properties

Molecular Formula

C20H15BrN2O5S

Molecular Weight

475.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate

InChI

InChI=1S/C20H15BrN2O5S/c21-15-7-11-17(12-8-15)29(26,27)28-16-9-5-14(6-10-16)13-22-23-20(25)18-3-1-2-4-19(18)24/h1-13,24H,(H,23,25)/b22-13+

InChI Key

IVAXHHKHQYMAAQ-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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